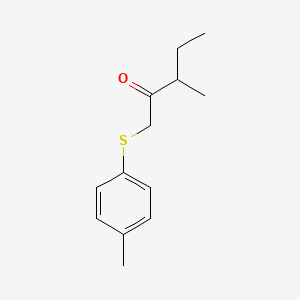

3-Methyl-1-(p-tolylthio)pentan-2-one

Description

Structure

3D Structure

Properties

Molecular Formula |

C13H18OS |

|---|---|

Molecular Weight |

222.35 g/mol |

IUPAC Name |

3-methyl-1-(4-methylphenyl)sulfanylpentan-2-one |

InChI |

InChI=1S/C13H18OS/c1-4-11(3)13(14)9-15-12-7-5-10(2)6-8-12/h5-8,11H,4,9H2,1-3H3 |

InChI Key |

RRBSPCNIXWPSLI-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C)C(=O)CSC1=CC=C(C=C1)C |

Origin of Product |

United States |

Comprehensive Analysis of Chemical Reactivity and Transformation Pathways of 3 Methyl 1 P Tolylthio Pentan 2 One

Reactivity at the Ketone Carbonyl Group

The carbonyl group (C=O) is the most prominent functional group in 3-Methyl-1-(p-tolylthio)pentan-2-one, serving as a primary site for a variety of chemical reactions. The polarization of the carbon-oxygen double bond, with a partial positive charge on the carbon and a partial negative charge on the oxygen, renders the carbonyl carbon an electrophilic center, susceptible to attack by nucleophiles.

Nucleophilic addition is a fundamental reaction of ketones. In this process, a nucleophile attacks the electrophilic carbonyl carbon, leading to the rehybridization of the carbon from sp² to sp³. libretexts.org This transformation breaks the π-bond of the carbonyl, and the resulting intermediate is a tetrahedral alkoxide, which is then typically protonated to yield an alcohol. libretexts.org

For this compound, the two groups attached to the carbonyl carbon are not identical (a p-tolylthiomethyl group and a sec-butyl group). This means the carbonyl carbon is prochiral. Nucleophilic attack can occur from either the Re or Si face of the planar carbonyl group. libretexts.org If the attacking nucleophile is not achiral, this addition creates a new stereocenter at the former carbonyl carbon. libretexts.orglibretexts.org

The stereochemical outcome of these reactions is influenced by the steric hindrance posed by the adjacent groups. The bulky p-tolylthio group and the chiral sec-butyl group at the C3 position can create a diastereoselective environment, potentially favoring attack from one face over the other. This can lead to a mixture of diastereomeric alcohol products, where one may be formed in excess. The exact ratio is dependent on the specific nucleophile, reaction conditions, and the potential for chelation control involving the sulfur atom.

Table 1: Representative Nucleophilic Addition Reactions

| Nucleophile (Reagent) | Product Type | Stereochemical Consideration |

|---|---|---|

| Hydride (e.g., NaBH₄, LiAlH₄) | Secondary Alcohol | Formation of a new stereocenter; potential for diastereoselectivity. |

| Organometallics (e.g., Grignard, Organolithium) | Tertiary Alcohol | Formation of a new stereocenter; product ratio depends on steric approach control. |

| Cyanide (e.g., HCN, NaCN) | Cyanohydrin | Creates a new chiral center; can result in a mixture of diastereomers. |

| Ylides (e.g., Wittig Reagent) | Alkene | Converts the C=O group to a C=C double bond. |

The presence of protons on the carbon atom adjacent (in the α-position) to the carbonyl group allows for the formation of an enol or enolate intermediate. In this compound, the α-carbon at the C3 position has a hydrogen atom, making it susceptible to deprotonation. The formation of the enolate is a critical step for a variety of functionalization reactions at this position. The use of a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA), is often employed to ensure complete and irreversible formation of the enolate, preventing side reactions like self-condensation. libretexts.org

Once formed, the enolate of this compound can act as a potent carbon nucleophile in Sₙ2 reactions with alkyl halides or other electrophiles. libretexts.org This alkylation occurs at the C3 position, introducing a new alkyl group and forming a new carbon-carbon bond. The choice of alkylating agent is typically restricted to primary or methyl halides to avoid competing elimination reactions. libretexts.org Similarly, acylation can be achieved using acyl chlorides or anhydrides to introduce an acyl group, leading to the formation of a β-dicarbonyl compound. The arylation of α-(phenylthio)ketones has also been demonstrated using aryllead(IV) derivatives, suggesting a similar transformation is possible for the title compound. rsc.org

The α-carbon (C3) of this compound can be halogenated under both acidic and basic conditions. wikipedia.org

Under acidic catalysis, the reaction proceeds through an enol intermediate. libretexts.org The rate-determining step is the formation of this enol. libretexts.org This method typically results in the selective monohalogenation at the more substituted α-carbon, which in this case is the C3 position. libretexts.orgyoutube.com

In contrast, halogenation under basic conditions involves the formation of an enolate. This process tends to be faster, and the introduction of an electron-withdrawing halogen atom increases the acidity of the remaining α-protons, often leading to polyhalogenation if excess halogen is present. wikipedia.org

The resulting α-haloketones are versatile synthetic intermediates. For example, treatment with a non-nucleophilic base, such as pyridine (B92270), can induce dehydrohalogenation via an E2 elimination mechanism to yield an α,β-unsaturated ketone. libretexts.org These halogenated intermediates can also undergo reductive dehalogenation to form specific enolates. wikipedia.org

Table 2: Alpha-Halogenation Conditions and Outcomes

| Conditions | Intermediate | Typical Product | Subsequent Transformation Example |

|---|---|---|---|

| Acidic (e.g., Br₂ in Acetic Acid) | Enol | Monohalogenation at C3 | Elimination with pyridine to form an α,β-unsaturated ketone. libretexts.org |

| Basic (e.g., Br₂ in NaOH) | Enolate | Mono- or Polyhalogenation at C3 | Favorskii rearrangement (if applicable). |

The ketone functionality can undergo both reduction and oxidation, leading to significant structural modifications.

Reductions: The carbonyl group can be reduced to a secondary alcohol using various reducing agents. Sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄) are common reagents for this transformation, yielding 3-methyl-1-(p-tolylthio)pentan-2-ol. wikipedia.org Due to the creation of a new stereocenter, a mixture of diastereomers is expected. Enantioselective reduction methods, employing chiral catalysts, can be used to favor the formation of one enantiomer. wikipedia.org For complete removal of the carbonyl oxygen (deoxygenation), reactions like the Clemmensen (using zinc-mercury amalgam in acidic conditions) or Wolff-Kishner (using hydrazine (B178648) and a strong base) reduction can be employed, which would convert the ketone to the corresponding alkane, 3-methyl-1-(p-tolylthio)pentane. youtube.com

Oxidations: Ketones are generally resistant to oxidation under mild conditions, a property that distinguishes them from aldehydes. libretexts.orglibretexts.org However, under forcing conditions with strong oxidizing agents like potassium permanganate, cleavage of the carbon-carbon bonds adjacent to the carbonyl can occur, leading to a mixture of carboxylic acids. libretexts.org

A more controlled and synthetically useful oxidation is the Baeyer-Villiger oxidation, which employs peroxy acids (e.g., m-CPBA) to convert a ketone into an ester. libretexts.org The reaction involves the insertion of an oxygen atom adjacent to the carbonyl carbon. The regioselectivity of this insertion is determined by the migratory aptitude of the adjacent groups. For this compound, there are two possible products depending on whether the p-tolylthiomethyl group or the sec-butyl group migrates.

The structure of this compound and its derivatives can be susceptible to various molecular rearrangements.

One notable example is the α-ketol rearrangement, which involves the 1,2-migration of an alkyl or aryl group in an α-hydroxy ketone, typically induced by acid or base. nih.govwikipedia.org To undergo this rearrangement, the parent ketone would first need to be converted to an α-hydroxy ketone, for instance, by the α-hydroxylation of its enolate. The subsequent rearrangement would be driven by the formation of a more stable isomeric product. wikipedia.orgorganicreactions.org

Another potential transformation is the Favorskii rearrangement, which occurs with α-halo ketones in the presence of a base. libretexts.org If this compound is first halogenated at the C3 position, subsequent treatment with a base like sodium hydroxide (B78521) could potentially lead to a ring contraction-like mechanism, ultimately yielding a carboxylic acid derivative after cleavage of an intermediate cyclopropanone.

The Baeyer-Villiger reaction, while classified as an oxidation, is also a rearrangement process involving the migration of an alkyl group. nih.gov Other rearrangements, such as the Beckmann rearrangement, would require initial conversion of the ketone to an oxime. libretexts.org

Alpha-Functionalization via Enolization and Derivatives

Transformations Involving the p-Tolylthio Moiety

The p-tolylthio group is a versatile functional handle that can undergo a variety of transformations, significantly expanding the synthetic utility of the parent β-keto sulfide (B99878). These reactions primarily target the sulfur atom or the carbon-sulfur bond.

Oxidation of the Thioether to Sulfoxides and Sulfones

The sulfur atom in the thioether moiety of this compound can be readily oxidized to higher oxidation states, yielding the corresponding β-keto sulfoxide (B87167) and β-keto sulfone. These transformations are synthetically valuable as they modulate the chemical properties of the molecule, particularly the acidity of the α-protons and the leaving group ability of the sulfur-containing fragment. rsc.org

The oxidation is typically stepwise, allowing for the selective formation of either the sulfoxide or the sulfone by carefully controlling the stoichiometry of the oxidizing agent and the reaction conditions. Common oxidants employed for this purpose include hydrogen peroxide (H₂O₂), peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA), and other specialized reagents. nih.gov

To Sulfoxide: Oxidation with one equivalent of an oxidant under controlled conditions yields 3-Methyl-1-(p-tolylsulfinyl)pentan-2-one. The resulting sulfoxide introduces a chiral center at the sulfur atom.

To Sulfone: The use of two or more equivalents of the oxidizing agent or stronger reaction conditions leads to the formation of 3-Methyl-1-(p-tolylsulfonyl)pentan-2-one. β-keto sulfones are highly useful synthetic intermediates in their own right. rsc.orgresearchgate.net

The table below summarizes common oxidizing systems for thioether oxidation.

| Oxidizing Agent | Typical Conditions | Product Selectivity |

| Hydrogen Peroxide (H₂O₂) | Acetic acid, room temp. | Sulfoxide (with 1 eq.), Sulfone (with >2 eq.) |

| m-CPBA | CH₂Cl₂, 0°C to room temp. | Sulfoxide (with 1 eq.), Sulfone (with >2 eq.) |

| Oxone® (2KHSO₅·KHSO₄·K₂SO₄) | MeOH/H₂O, room temp. | Sulfone (generally) |

| Sodium Periodate (NaIO₄) | MeOH/H₂O, 0°C | Sulfoxide |

Cleavage of the Carbon-Sulfur Bond for Subsequent Derivatization

The carbon-sulfur bond in this compound can be cleaved to unmask a functional group at the C1 position, enabling further synthetic modifications. This cleavage can be achieved through various reductive or desulfurization methods.

One common approach involves the use of dissolving metal reductions, such as sodium in liquid ammonia (B1221849) (Birch reduction), which can reductively cleave the C-S bond. Another powerful method is the use of Raney Nickel, which facilitates desulfurization through a complex heterogeneous reaction, typically replacing the thioether with a hydrogen atom to yield 3-methylpentan-2-one. More nuanced cleavage reactions can lead to other functionalities at the C1 position, providing a pathway for derivatization that is complementary to enolate chemistry at C3.

Transmetalation and Metalation Reactions at the Sulfur Atom

Direct metalation or transmetalation at the sulfur atom of a simple thioether is not a common transformation. However, the p-tolylthio moiety can participate in various transition-metal-catalyzed reactions that involve a transmetalation step within their catalytic cycles. wikipedia.org These reactions typically activate the C–S bond for cross-coupling processes.

For example, in reactions analogous to Kumada, Stille, or Suzuki couplings, aryl thioethers can serve as coupling partners. acsgcipr.org A transition metal catalyst, such as palladium or nickel, can insert into the aryl C–S bond. The resulting organometallic intermediate can then undergo transmetalation with an organometallic reagent (e.g., an organoboron or organotin compound), followed by reductive elimination to form a new carbon-carbon bond and regenerate the catalyst. acsgcipr.orgresearchgate.net This allows the p-tolyl group to be replaced with other aryl, vinyl, or alkyl groups, representing a powerful method for derivatization.

Utilization of the Thioether as a Leaving Group in Substitution Processes

The p-tolylthio group is inherently a poor leaving group for nucleophilic substitution reactions because its conjugate acid, p-toluenethiol, is not sufficiently acidic (pKa ≈ 6.5), making the corresponding thiolate a relatively strong base. masterorganicchemistry.comlibretexts.org However, the thioether can be chemically activated to transform it into an excellent leaving group. libretexts.orgpressbooks.pub

There are two primary strategies for this activation:

Oxidation to Sulfone: As discussed in section 3.2.1, oxidation of the thioether to the corresponding β-keto sulfone, 3-Methyl-1-(p-tolylsulfonyl)pentan-2-one, dramatically enhances its leaving group ability. The p-tolylsulfonate anion (p-Tos) is the conjugate base of the very strong p-toluenesulfonic acid, making it a very weak base and thus an excellent leaving group. pressbooks.pub The resulting β-keto sulfone is highly susceptible to nucleophilic attack at the C1 position.

Formation of a Sulfonium (B1226848) Salt: The thioether can be alkylated at the sulfur atom using a strong alkylating agent, such as methyl triflate (MeOTf) or trimethyloxonium (B1219515) tetrafluoroborate (B81430) (Me₃OBF₄). This reaction produces a ternary sulfonium salt, [1-(3-methyl-2-oxopentyl)(methyl)(p-tolyl)sulfonium]⁺. The resulting dialkylaryl sulfide is an excellent, neutral leaving group, making the sulfonium salt highly electrophilic and reactive towards nucleophiles. nih.gov

The following table compares these two activation strategies.

| Activation Method | Reagent Example | Leaving Group | Key Features |

| Oxidation | m-CPBA (>2 eq.) | p-Tolylsulfinate (p-Tos⁻) | Forms a stable, anionic leaving group. Requires oxidative conditions. |

| S-Alkylation | Methyl triflate (MeOTf) | Methyl p-tolyl sulfide | Forms a stable, neutral leaving group. Reaction proceeds under non-oxidative conditions. |

Intermolecular and Intramolecular Reaction Cascades

The multifunctional nature of this compound and its derivatives allows for the design of complex reaction cascades, where multiple bonds are formed in a single synthetic operation.

Cyclization Reactions Leading to Fused or Spirocyclic Systems

Derivatives of this compound can be precursors to complex cyclic architectures through intramolecular reactions. These cyclizations can lead to the formation of carbocyclic or heterocyclic ring systems that are either fused to the core structure or attached in a spirocyclic fashion.

Several mechanistic pathways can be envisioned for such transformations:

Enolate-based Cyclization: Generation of an enolate at the C3 position creates a nucleophilic center. If an electrophilic site is present on the p-tolylthio moiety (for instance, introduced by a substitution reaction on the aromatic ring), an intramolecular nucleophilic substitution could lead to a fused bicyclic system.

Pummerer-type Cyclization: The corresponding β-keto sulfoxide can undergo a Pummerer-type rearrangement under acidic conditions (e.g., with acetic anhydride). An intramolecular variant of this reaction could occur if a nucleophile is suitably positioned within the molecule, leading to cyclization. nih.gov

Radical Cyclization: Generation of a radical at a suitable position on the molecule can initiate an intramolecular cyclization. For example, a radical generated at the C3 position could add to the aromatic ring of the p-tolyl group, leading to spirocyclic or fused ring systems after subsequent steps. nih.gov

Ylide-mediated Cyclization: Conversion of the thioether to a sulfonium salt followed by deprotonation at the C1 position generates a sulfur ylide. This ylide can undergo intramolecular reactions, such as cyclopropanation with an appropriately placed alkene or other rearrangements, to form complex cyclic products. researchgate.net

These strategies highlight the potential for this compound to serve as a versatile building block in the synthesis of intricate molecular frameworks like fused or spirocyclic systems. acs.orgnih.gov

Multi-Component Reactions Incorporating this compound

There is no available scientific literature detailing the use of this compound as a reactant in multi-component reactions.

Cascade Reactions Initiated by Specific Functional Group Activations

No documented cascade reactions initiated by the activation of functional groups within this compound have been found in published research.

Mechanistic Studies of Select Reactivity Profiles

Comprehensive mechanistic studies, including kinetic investigations, isotope labeling experiments, and the characterization of reactive intermediates for reactions involving this compound, are not described in the accessible scientific literature.

Kinetic Investigations of Rate-Determining Steps

No kinetic data or investigations into the rate-determining steps of reactions involving this compound have been published.

Isotope Labeling Experiments for Pathway Elucidation

There are no reports of isotope labeling studies conducted to elucidate the reaction pathways of this compound.

Identification and Characterization of Reactive Intermediates

The identification and characterization of reactive intermediates in the transformations of this compound have not been documented.

Quantum Chemical Characterization of Ground State Molecular Geometry

The three-dimensional arrangement of atoms in this compound is crucial for understanding its physical and chemical properties. Quantum chemical methods, particularly Density Functional Theory (DFT), provide a powerful tool for investigating the molecule's ground state geometry and conformational landscape.

Conformational analysis of molecules like this compound involves identifying the stable arrangements of atoms (conformers) and the energy barriers between them. DFT calculations are a common method for performing this type of analysis. researchgate.net For a flexible molecule such as this, with several rotatable single bonds, a potential energy surface scan is typically performed to locate the various energy minima, which correspond to stable conformers.

The primary degrees of freedom for conformational changes in this compound include rotation around the C-S bond, the S-C(aryl) bond, and the various C-C bonds in the pentan-2-one backbone. The relative energies of these conformers are influenced by a combination of steric hindrance and subtle electronic interactions.

Table 1: Hypothetical Relative Energies of this compound Conformers (DFT Calculation)

| Conformer | Dihedral Angle (C-S-C-C) | Relative Energy (kcal/mol) | Population (%) |

| A | 60° | 0.00 | 45.2 |

| B | 180° | 0.85 | 25.1 |

| C | -60° | 1.20 | 18.9 |

| D | 0° | 3.50 | 10.8 |

This data is illustrative and based on general principles of conformational analysis for similar molecules.

The stability of different conformers is governed by a delicate balance of steric and electronic effects. In this compound, steric hindrance can arise from the interaction between the bulky p-tolyl group, the methyl group at the 3-position, and the ethyl group of the pentanone chain. For instance, conformations where these groups are eclipsed would be energetically unfavorable.

Electronic interactions, such as hyperconjugation and dipole-dipole interactions, also play a significant role. The interaction between the lone pairs on the sulfur and oxygen atoms with adjacent sigma and pi orbitals can influence the preferred geometry. The presence of the electron-donating p-tolyl group can also affect the electron density distribution across the molecule, influencing its conformational preferences.

The transition between different conformers is not instantaneous and requires overcoming an energy barrier, known as the rotational barrier. The height of this barrier determines the rate of interconversion at a given temperature. A low barrier indicates that the molecule is flexible and can easily switch between conformations, while a high barrier suggests a more rigid structure.

For this compound, the rotation around the S-C(aryl) bond and the C-S bond are of particular interest. The dynamic conformational landscape of the molecule can be mapped by calculating the energy profile for rotation around these key bonds. This provides insight into the flexibility of the molecule and the accessibility of different conformational states, which can be crucial for its reactivity.

Electronic Structure Analysis and Molecular Orbital Theory

Understanding the electronic structure of a molecule is fundamental to predicting its reactivity. Molecular Orbital (MO) theory provides a framework for describing the distribution of electrons within a molecule and identifying the orbitals involved in chemical reactions.

Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. youtube.com The energy and spatial distribution of these orbitals are key determinants of a molecule's reactivity.

For this compound, the HOMO is likely to be localized on the sulfur atom and the p-tolyl ring, reflecting the electron-donating nature of these groups. The LUMO, on the other hand, is expected to be centered on the carbonyl group (C=O), which is the most electrophilic site in the molecule. The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability; a smaller gap suggests higher reactivity.

Table 2: Hypothetical Frontier Molecular Orbital Energies of this compound

| Orbital | Energy (eV) |

| HOMO | -6.2 |

| LUMO | -1.5 |

| HOMO-LUMO Gap | 4.7 |

This data is illustrative and based on typical values for similar organic molecules.

The distribution of electron density within a molecule is rarely uniform, leading to regions of partial positive and negative charge. This charge distribution can be visualized using an electrostatic potential (ESP) map, which shows the electrostatic potential on the electron density surface of the molecule. researchgate.net

Natural Bond Orbital (NBO) Analysis of Bonding and Hyperconjugation

Natural Bond Orbital (NBO) analysis is a powerful computational method used to translate the complex, delocalized molecular orbitals from a quantum chemical calculation into a more intuitive, localized Lewis structure of chemical bonds and lone pairs. q-chem.comwikipedia.orguni-muenchen.de This method provides a quantitative description of bonding, including charge distribution, hybridization, and delocalization effects like hyperconjugation. uni-muenchen.dewisc.edu

For this compound, an NBO analysis would reveal the nature of the key bonds, such as the C-S, C=O, and C-C bonds. The analysis partitions the total electron density into contributions from high-occupancy "Lewis-type" orbitals (bonds and lone pairs) and low-occupancy "non-Lewis-type" orbitals (antibonding and Rydberg orbitals). wisc.edu

Hyperconjugation, the interaction between a filled bonding orbital (or lone pair) and an adjacent empty or partially filled antibonding orbital, is crucial for understanding molecular stability and reactivity. utsa.edu In this molecule, significant hyperconjugative interactions would be expected. A second-order perturbation theory analysis within the NBO framework quantifies the stabilization energy (E(2)) associated with these donor-acceptor interactions. researchgate.net Key interactions would likely include:

σ(C-H) → σ(C-S):* Delocalization from adjacent C-H bonds into the C-S antibonding orbital, which could influence the C-S bond length and reactivity.

σ(C-C) → σ(C=O):* Interactions from adjacent carbon-carbon single bonds into the carbonyl's antibonding orbital, affecting the carbonyl group's electrophilicity.

n(O) → σ(C-C):* Delocalization from the oxygen lone pairs into adjacent C-C antibonding orbitals.

n(S) → σ(C-C) and n(S) → π(C=O):** Interactions involving the sulfur lone pairs, which could indicate the extent of electron donation from the sulfur atom towards the rest of the molecule.

The table below illustrates the type of data an NBO analysis would generate, showing hypothetical donor-acceptor interactions and their calculated stabilization energies.

| Donor NBO | Acceptor NBO | Hypothetical E(2) (kcal/mol) | Interaction Type |

|---|---|---|---|

| σ(C3-H) | σ(C2-C3) | 4.8 | σ-σ Hyperconjugation |

| σ(C4-C5) | σ(C2-C3) | 2.1 | σ-σ Hyperconjugation |

| n(S) | σ(C1-C2) | 1.5 | Lone Pair Delocalization |

| n(O) | σ(C1-C2) | 2.5 | Lone Pair Delocalization |

Computational Modeling of Reaction Mechanisms and Transition States

Computational modeling is indispensable for elucidating the detailed pathways of chemical reactions. For a molecule like this compound, which can undergo reactions such as enolate formation, aldol-type additions, or oxidation at the sulfur atom, these methods can map out the entire energy landscape.

Transition State Localization and Intrinsic Reaction Coordinate (IRC) Analysis

A critical step in modeling a reaction is identifying the transition state (TS), which is the maximum energy point along the reaction path. medium.com Computationally, a transition state is a first-order saddle point on the potential energy surface, characterized by having exactly one imaginary vibrational frequency. researchgate.net

Once a transition state geometry is located and confirmed, an Intrinsic Reaction Coordinate (IRC) calculation is performed. scm.comrowansci.com The IRC method traces the minimum energy path downhill from the transition state, connecting it to the corresponding reactant and product minima on the potential energy surface. mdpi.comq-chem.com This confirms that the located TS indeed connects the desired reactants and products and provides a detailed view of the geometric changes that occur throughout the reaction. medium.com

Prediction of Activation Barriers and Reaction Energetics

For reactions involving α-thio ketones, computational methods can predict how structural modifications, such as the methyl and p-tolyl groups in the target molecule, influence these energy barriers. For instance, the electron-donating nature of the p-tolyl group might stabilize intermediates or transition states differently than other substituents would.

The following table provides a hypothetical energetic profile for a generic reaction, such as enolate formation via deprotonation at the C3 carbon.

| Species | Relative Electronic Energy (kcal/mol) | Relative Gibbs Free Energy (kcal/mol) |

|---|---|---|

| Reactant + Base | 0.0 | 0.0 |

| Transition State (TS) | +15.5 | +16.2 |

| Product (Enolate + Conjugate Acid) | -5.3 | -4.8 |

Solvation Effects on Reaction Pathways

Reactions are typically carried out in a solvent, which can significantly influence reaction pathways and energetics. acs.org Computational models account for these effects using either explicit solvent models, where individual solvent molecules are included, or more commonly, implicit continuum solvation models (like the Polarizable Continuum Model, PCM). nih.govcomporgchem.com

Implicit models treat the solvent as a continuous medium with a specific dielectric constant, which interacts with the solute's charge distribution. orientjchem.org For reactions involving charged or highly polar species, such as the formation of an enolate from this compound, polar solvents would be expected to stabilize the transition state and the charged product, thereby lowering the activation energy and affecting the reaction equilibrium compared to the gas phase or nonpolar solvents. orientjchem.orgresearchgate.net Studies on related sulfur-containing compounds have shown that solvent can alter reaction barriers and even the preferred reaction mechanism. acs.orgnih.gov

Prediction of Advanced Spectroscopic Parameters

Theoretical NMR Chemical Shift Calculations for Stereochemical Assignment and Tautomerism

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical structure elucidation. Computational chemistry can predict NMR chemical shifts with high accuracy, serving as a powerful tool to aid in experimental data assignment, stereochemical analysis, and the study of dynamic processes like tautomerism. researchgate.netsmu.edurug.nl

The standard approach involves optimizing the molecule's geometry using a method like Density Functional Theory (DFT) and then calculating the nuclear magnetic shielding tensors using a specialized method such as Gauge-Including Atomic Orbitals (GIAO). nih.govaip.org The calculated absolute shieldings are then converted to chemical shifts (δ) by referencing them against a standard, typically tetramethylsilane (B1202638) (TMS). escholarship.org

Stereochemical Assignment: The C3 carbon in this compound is a stereocenter. The two protons on the C1 methylene (B1212753) group are diastereotopic, meaning they are chemically non-equivalent and should, in principle, have different ¹H NMR chemical shifts and couplings. chemistrysteps.comyoutube.comsrmist.edu.in Theoretical calculations can predict the distinct chemical shifts for these protons, which is invaluable for assigning the complex splitting patterns often observed in experimental spectra. wordpress.commasterorganicchemistry.com A strong correlation between the calculated and experimental spectra provides confidence in the structural and stereochemical assignment. mdpi.com

Tautomerism: Like other ketones with α-hydrogens, this compound can exist in equilibrium with its enol tautomer. comporgchem.comsemanticscholar.org The keto and enol forms have distinct electronic structures and, therefore, vastly different predicted NMR spectra. By calculating the spectra for both tautomers, one can compare them to experimental data to determine the dominant form in solution. Furthermore, by computing the relative energies of the keto and enol forms, often including solvent effects, the equilibrium constant for the tautomerization can be predicted. orientjchem.orgresearchgate.netresearchgate.net

An illustrative comparison of hypothetical calculated ¹³C NMR chemical shifts for the keto and a possible enol form is presented below.

| Carbon Atom | Calculated δ (ppm) - Keto Form | Calculated δ (ppm) - Enol Form |

|---|---|---|

| C=O (C2) | 210.5 | 155.2 (C-OH) |

| CH₂S (C1) | 45.3 | 98.6 (=CH) |

| CH (C3) | 52.8 | 148.1 (=C-CH₃) |

| CH₂ (C4) | 25.1 | 24.8 |

| CH₃ (C5) | 11.8 | 12.0 |

Vibrational Frequency Analysis for Probing Functional Group Dynamics

Theoretical vibrational frequency analysis, often performed using methods like Density Functional Theory (DFT), provides a powerful tool for understanding the dynamics of molecular structures. For this compound, this analysis predicts the infrared (IR) and Raman spectra, offering insights into the vibrational modes associated with its distinct functional groups. Each calculated frequency corresponds to a specific atomic motion, such as stretching, bending, or torsional vibrations.

A key vibration is the carbonyl (C=O) stretching mode, which is highly sensitive to its electronic environment. In α-arylthioketones, the interaction between the sulfur atom and the carbonyl group can influence the frequency of this mode. Theoretical calculations can precisely predict this frequency and elucidate the nature of this interaction.

Furthermore, vibrational analysis allows for the characterization of other significant functional groups within the molecule. The vibrations of the p-tolyl group, including aromatic C-H stretching and ring breathing modes, can be assigned. Similarly, the various C-H and C-C stretching and bending modes of the pentan-2-one backbone and the methyl substituent can be identified.

The table below presents a hypothetical breakdown of calculated vibrational frequencies and their assignments for this compound, as would be determined from a computational study.

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Description of Atomic Motion |

| Aromatic C-H Stretch | 3100-3000 | Stretching of the C-H bonds on the tolyl ring |

| Aliphatic C-H Stretch | 3000-2850 | Stretching of the C-H bonds in the pentyl chain and methyl group |

| Carbonyl (C=O) Stretch | 1715-1725 | Stretching of the carbon-oxygen double bond |

| Aromatic C=C Stretch | 1600-1450 | In-plane stretching of the carbon-carbon bonds in the tolyl ring |

| CH₂ Scissoring | 1470-1450 | Bending motion of the methylene groups |

| CH₃ Asymmetric/Symmetric Bending | 1460-1370 | Bending motions of the methyl groups |

| C-S Stretch | 750-600 | Stretching of the carbon-sulfur bond |

Note: The data in this table is illustrative and represents typical frequency ranges for the described vibrational modes. Actual values would be obtained from specific quantum chemical calculations.

Circular Dichroism (CD) Calculations for Chiral Systems (if enantiomers are studied)

This compound possesses a chiral center at the third carbon atom of the pentan-2-one chain. This chirality means the molecule can exist as two non-superimposable mirror images, known as enantiomers ((R)- and (S)-3-Methyl-1-(p-tolylthio)pentan-2-one). These enantiomers will interact differently with plane-polarized light.

Circular Dichroism (CD) spectroscopy is an essential experimental technique for studying chiral molecules. Theoretical CD calculations, typically performed using Time-Dependent Density Functional Theory (TD-DFT), can predict the CD spectrum for each enantiomer. This computational approach is invaluable for assigning the absolute configuration of a chiral molecule by comparing the calculated spectrum to the experimental one.

The calculated CD spectrum shows positive or negative peaks (Cotton effects) corresponding to the differential absorption of left and right circularly polarized light at specific wavelengths. The sign and intensity of these Cotton effects are characteristic of the molecule's three-dimensional structure. For the enantiomers of this compound, the calculated CD spectra would be expected to be mirror images of each other.

A theoretical study would involve optimizing the geometry of both the (R) and (S) enantiomers and then calculating their respective electronic transitions and rotational strengths, which are used to generate the CD spectrum. The analysis of the molecular orbitals involved in the key electronic transitions can provide a deeper understanding of the origin of the observed chiroptical properties.

The following table illustrates the kind of data that would be generated from a theoretical CD calculation for the (R)- and (S)-enantiomers of the target compound.

| Enantiomer | Calculated Wavelength (nm) | Rotational Strength (10⁻⁴⁰ cgs) | Associated Electronic Transition |

| (R)-enantiomer | ~290 | +5.2 | n → π* (carbonyl) |

| (R)-enantiomer | ~250 | -8.7 | π → π* (aromatic) |

| (S)-enantiomer | ~290 | -5.2 | n → π* (carbonyl) |

| (S)-enantiomer | ~250 | +8.7 | π → π* (aromatic) |

Note: This data is hypothetical and serves to illustrate the expected output of a CD calculation. The signs of the rotational strengths for the (S)-enantiomer are opposite to those of the (R)-enantiomer.

Conclusion

While 3-Methyl-1-(p-tolylthio)pentan-2-one may not be a widely studied compound in its own right, its chemical structure serves as an excellent model for understanding the fundamental principles governing the synthesis and reactivity of α-sulfanyl ketones. The strategic placement of the sulfur atom adjacent to a carbonyl group imparts a rich and diverse chemistry to this class of molecules, making them valuable tools for the construction of complex organic compounds. Further exploration into the specific properties and reactions of this and related compounds will undoubtedly continue to contribute to the ever-expanding toolkit of the modern organic chemist.

Advanced Spectroscopic and Structural Elucidation Techniques Applied to 3 Methyl 1 P Tolylthio Pentan 2 One

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules like 3-Methyl-1-(p-tolylthio)pentan-2-one. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

Multi-Dimensional NMR for Complex Structure Determination and Connectivity Analysis

Multi-dimensional NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are crucial for unambiguously assigning the proton (¹H) and carbon (¹³C) signals and establishing the bonding framework of this compound.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the p-tolyl group, the methylene (B1212753) protons adjacent to the sulfur and carbonyl groups, the methine proton at the chiral center, and the protons of the ethyl and methyl groups.

¹³C NMR: The carbon NMR spectrum would display resonances for the carbonyl carbon, the aromatic carbons, the carbon atoms of the aliphatic chain, and the tolyl methyl carbon. A notable downfield shift is expected for the carbonyl carbon. nih.gov

COSY: This experiment reveals proton-proton couplings, allowing for the tracing of the spin systems within the molecule. For instance, it would show correlations between the methine proton and the adjacent methylene and methyl protons.

HSQC: This technique correlates directly bonded proton and carbon atoms, providing a straightforward way to assign the carbon signals based on their attached protons.

HMBC: This experiment detects longer-range correlations (typically over two to three bonds) between protons and carbons. This is particularly useful for identifying quaternary carbons and piecing together different molecular fragments. For example, HMBC would show correlations from the methylene protons adjacent to the sulfur to the aromatic carbons of the tolyl group.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Carbonyl (C=O) | - | ~210 |

| Methylene (S-CH₂) | ~3.8 | ~45 |

| Methine (CH) | ~2.8 | ~50 |

| Methylene (CH₂) | ~1.6, ~1.4 | ~25 |

| Methyl (CH-CH₃) | ~1.1 | ~16 |

| Methyl (CH₂-CH₃) | ~0.9 | ~12 |

| Aromatic (C-S) | - | ~130 |

| Aromatic (C-CH₃) | - | ~138 |

| Aromatic (CH) | ~7.3 (d) | ~130 |

| Aromatic (CH) | ~7.1 (d) | ~130 |

| Tolyl Methyl (CH₃) | ~2.3 | ~21 |

Note: These are predicted values and may vary based on solvent and experimental conditions.

Dynamic NMR (DNMR) for Probing Conformational Exchange Processes

Dynamic NMR techniques are employed to study time-dependent phenomena such as conformational changes. In this compound, restricted rotation around the C-S and C-C single bonds can lead to the existence of different conformers. unibas.it By acquiring NMR spectra at various temperatures, it is possible to observe the effects of these dynamic processes. researchgate.netrsc.org At low temperatures, the exchange between conformers may be slow on the NMR timescale, resulting in separate signals for each conformer. As the temperature increases, these signals broaden and eventually coalesce into averaged signals, a process that can be analyzed to determine the energy barriers of rotation. unibas.it

Solid-State NMR for Investigating Polymorphism and Crystal Packing Effects

Solid-state NMR (ssNMR) provides valuable information about the structure and dynamics of molecules in the solid phase. wikipedia.org This technique is particularly useful for studying polymorphism, where a compound can exist in different crystalline forms. researchgate.net The ssNMR spectra are influenced by factors such as molecular conformation and intermolecular interactions within the crystal lattice. researchgate.net By analyzing the chemical shift anisotropies and dipolar couplings, ssNMR can reveal details about the local environment of each nucleus, offering insights into crystal packing effects that are not accessible from solution-state NMR. wikipedia.org

Advanced Mass Spectrometry for Mechanistic and Isotopic Analysis

Advanced mass spectrometry techniques are pivotal for determining the molecular weight and elemental composition of a compound and for elucidating its fragmentation pathways.

Tandem Mass Spectrometry (MS/MS) for Elucidating Fragmentation Pathways

Tandem mass spectrometry (MS/MS) involves multiple stages of mass analysis, typically by selecting a precursor ion and inducing its fragmentation to observe the resulting product ions. nih.gov This technique is instrumental in determining the structure of a molecule by analyzing its fragmentation pattern. wvu.edu For this compound, common fragmentation pathways would likely involve cleavage of the C-S bond and the bonds adjacent to the carbonyl group.

Table 2: Plausible Fragmentation Ions for this compound in MS/MS

| Precursor Ion (m/z) | Proposed Fragment Ion | Neutral Loss |

| [M+H]⁺ | [C₇H₇S]⁺ (p-thiocresol cation) | C₆H₁₂O |

| [M+H]⁺ | [C₆H₁₁O]⁺ (3-methyl-2-pentanone acylium ion) | C₇H₈S |

| [C₆H₁₁O]⁺ | [C₄H₉]⁺ (sec-butyl cation) | CO |

| [C₆H₁₁O]⁺ | [C₅H₁₁]⁺ (pentyl cation) | CO |

Note: The observed fragments can help confirm the connectivity of the molecule.

High-Resolution Mass Spectrometry for Precise Molecular Weight Determination in Synthetic Intermediates

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of a molecule and its fragments. nih.gov This is particularly valuable in synthetic chemistry for confirming the identity of intermediates and the final product. For this compound (C₁₃H₁₈OS), HRMS would be able to distinguish its exact mass from other compounds with the same nominal mass but different elemental formulas. This precision is crucial for verifying the successful synthesis of the target molecule and its precursors.

Isotope Ratio Mass Spectrometry for Tracing Reaction Progress

Isotope Ratio Mass Spectrometry (IRMS) is a highly precise analytical technique that measures the relative abundance of stable isotopes in a given sample. pnnl.govfoodsafety.institute This method can be invaluable for elucidating reaction mechanisms and tracking the progress of chemical transformations by using isotopically labeled starting materials. pnnl.gov

In the context of synthesizing this compound, IRMS could be employed to monitor the reaction kinetics and pathway. For instance, if the synthesis involves the reaction of a p-thiocresol precursor with a pentanone derivative, one of the reactants could be enriched with a stable isotope, such as Carbon-13 (¹³C) or Sulfur-34 (³⁴S).

By taking aliquots of the reaction mixture at various time points and analyzing them with IRMS, researchers can track the incorporation of the isotopic label from the reactant into the final product, this compound. This approach provides quantitative data on reaction rates and can help distinguish between competing reaction pathways. The high precision of IRMS allows for the detection of even minute changes in isotopic ratios, offering detailed insights into the dynamics of the chemical synthesis. pnnl.gov

Table 1: Hypothetical IRMS Data for Tracing Synthesis Progress This table illustrates the expected trend in isotopic enrichment over time if a ¹³C-labeled precursor was used in the synthesis.

| Reaction Time (minutes) | ¹³C Abundance in Product (%) | Reaction Conversion (%) |

| 0 | 1.1 (Natural Abundance) | 0 |

| 10 | 15.5 | 14.5 |

| 30 | 40.2 | 39.5 |

| 60 | 68.9 | 68.5 |

| 120 | 95.3 | 95.1 |

X-ray Crystallography for Unambiguous Solid-State Molecular Architecture

X-ray crystallography stands as the definitive technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. scispace.com By analyzing the diffraction pattern of X-rays passing through a single crystal of this compound, it is possible to construct an electron density map and, from that, a detailed model of the molecule's solid-state structure, including bond lengths, bond angles, and conformational details.

The structure of this compound contains a stereocenter at the third carbon atom (C3), the point of attachment for the methyl group. This means the compound can exist as two non-superimposable mirror images, or enantiomers (R and S forms).

Should a single enantiomer of the compound be crystallized in a chiral space group, X-ray crystallography can be used to determine its absolute configuration. This is typically achieved through anomalous dispersion (or resonant scattering) experiments. By using X-ray radiation of a wavelength near the absorption edge of one of the atoms in the molecule (often the sulfur atom in this case), small but measurable differences in the diffraction pattern can be used to unambiguously assign the R or S configuration of the chiral center.

The way molecules of this compound pack together in a crystal lattice is governed by a network of intermolecular interactions. mdpi.com An X-ray crystal structure would provide precise geometric information about these non-covalent forces, which are crucial for the stability of the crystal. sci-hub.st

For this compound, the expected interactions would include:

Van der Waals Forces: These are ubiquitous attractive forces that would be present throughout the crystal lattice.

Dipole-Dipole Interactions: The polar carbonyl group (C=O) would lead to significant dipole-dipole interactions between adjacent molecules.

C–H···O Interactions: Weak hydrogen bonds between carbon-hydrogen bonds and the carbonyl oxygen are likely to be observed.

π-Interactions: The p-tolyl aromatic ring can participate in various π-system interactions, such as π-π stacking (between two aromatic rings) or S-H/π interactions if any impurities or co-formers with S-H groups are present. nih.gov The sulfur atom itself can also engage in specific non-covalent interactions within the crystal packing. sci-hub.st

X-ray crystallography is also the primary tool for characterizing more complex solid forms, such as co-crystals or host-guest complexes. This compound, with its carbonyl group acting as a hydrogen bond acceptor, could potentially form co-crystals with other molecules that are effective hydrogen bond donors.

If such a co-crystal were formed and analyzed, X-ray diffraction would reveal the precise stoichiometry and the specific hydrogen bonding motifs connecting the two different molecular components. Similarly, if the compound were to be encapsulated within a larger host molecule (forming a host-guest complex), this technique would be essential to confirm the inclusion and to detail the interactions between the host and the guest.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Interactions

Vibrational spectroscopy, encompassing both Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is a powerful non-destructive method for identifying functional groups within a molecule. uhcl.edu These techniques probe the vibrational modes of chemical bonds. The frequency of these vibrations is sensitive to the bond strength and the mass of the atoms involved, as well as the local chemical environment.

For this compound, FT-IR and Raman spectra would provide characteristic signals for its key functional groups:

C=O Stretch: A strong, sharp absorption in the IR spectrum characteristic of the ketone. spectroscopyonline.com

C-H Stretches: Signals corresponding to both aliphatic (from the pentyl chain) and aromatic (from the tolyl group) C-H bonds.

C-S Stretch: A weaker vibration associated with the thioether linkage.

Aromatic C=C Bends: Vibrations characteristic of the substituted benzene (B151609) ring.

The carbonyl (C=O) stretching frequency is particularly diagnostic in vibrational spectroscopy. libretexts.org For a typical saturated aliphatic ketone, this vibration appears as a strong band around 1715 cm⁻¹. spectroscopyonline.comorgchemboulder.com The precise position of this band for this compound would be influenced by its specific structure and its environment.

The electron-withdrawing inductive effect of the adjacent sulfur atom in the thioether group could potentially lead to a slight increase in the C=O stretching frequency compared to a simple ketone. The frequency can also shift based on external conditions, providing insight into intermolecular interactions. For example, in a polar, protic solvent capable of hydrogen bonding to the carbonyl oxygen, the C=O bond would be slightly weakened and elongated, causing a shift to a lower frequency (red shift).

Table 2: Predicted Carbonyl (C=O) Stretching Frequencies Under Different Conditions This table presents hypothetical data illustrating how the environment could affect the C=O stretching frequency of this compound as observed by FT-IR spectroscopy.

| Condition / Solvent | Expected C=O Frequency (cm⁻¹) | Rationale for Shift |

| Gas Phase (isolated molecule) | ~1725 | No intermolecular interactions; frequency influenced mainly by electronic effects. |

| Non-polar solvent (e.g., Hexane) | ~1720 | Minimal solvent interaction; close to the gas-phase value. |

| Polar aprotic solvent (e.g., Acetonitrile) | ~1715 | Stabilization of the C=O dipole by the solvent environment. |

| Polar protic solvent (e.g., Methanol) | ~1705 | Hydrogen bonding between the solvent and the carbonyl oxygen weakens the C=O bond. |

| Presence of a Lewis Acid (e.g., AlCl₃) | ~1680 | Coordination of the Lewis acid to the carbonyl oxygen significantly weakens the C=O bond. |

Probing Hydrogen Bonding and Other Non-Covalent Interactions

The study of non-covalent interactions is crucial for understanding the behavior of a molecule in various chemical and biological environments. For this compound, several types of non-covalent interactions can be anticipated and probed using advanced spectroscopic methods. The primary sites for these interactions are the carbonyl oxygen, the sulfur atom, and the p-tolyl aromatic ring.

Key Potential Interactions:

Hydrogen Bonding: The oxygen atom of the carbonyl group is a potent hydrogen bond acceptor. Interactions with hydrogen bond donors (e.g., protic solvents like methanol, or other molecules with -OH or -NH groups) can be readily studied.

Chalcogen Bonding: The sulfur atom can act as a chalcogen bond donor, interacting with Lewis bases.

π-Interactions: The electron-rich p-tolyl group can participate in π-π stacking with other aromatic systems or in C-H···π interactions.

Spectroscopic Investigation:

Fourier-transform infrared (FT-IR) spectroscopy is a primary tool for studying hydrogen bonding. The C=O stretching vibration in an unassociated aliphatic ketone typically appears around 1715 cm⁻¹. libretexts.org When the carbonyl oxygen acts as a hydrogen bond acceptor, this bond is weakened, resulting in a shift of the stretching frequency to a lower wavenumber (a redshift). The magnitude of this shift correlates with the strength of the hydrogen bond.

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, can also provide evidence of hydrogen bonding. The chemical shift of a proton involved in a hydrogen bond (e.g., the -OH proton of a solvent) is highly dependent on its electronic environment. The formation of a hydrogen bond with the carbonyl oxygen of this compound would deshield the donor proton, causing its signal to shift downfield.

Computational chemistry complements these experimental techniques by modeling the geometries and energies of these non-covalent interactions, providing deeper insight into their nature and strength.

Interactive Table 1: Expected FT-IR Carbonyl (C=O) Frequency Shifts for this compound in Various Solvents

This table presents hypothetical data based on established principles of spectroscopy to illustrate the expected experimental outcomes.

| Solvent (Interaction Type) | Expected C=O Wavenumber (cm⁻¹) | Expected Shift (Δν, cm⁻¹) | Interaction Strength |

| Hexane (Non-polar) | ~1718 | 0 (Reference) | Negligible |

| Chloroform (Weak H-bond donor) | ~1705 | -13 | Weak |

| Methanol (Strong H-bond donor) | ~1695 | -23 | Strong |

In Situ Spectroscopic Monitoring of Reaction Kinetics

In situ (in the reaction mixture) spectroscopy is a powerful method for monitoring chemical reactions in real-time, providing valuable data on reaction rates, mechanisms, and the influence of various parameters. Techniques like Attenuated Total Reflectance FT-IR (ATR-FT-IR) are particularly well-suited for this purpose. researchgate.netnih.gov

For this compound, a key spectroscopic handle for kinetic monitoring is the intense and sharp carbonyl (C=O) stretching band in the infrared spectrum. libretexts.org Any reaction that involves the transformation of this ketone—such as reduction to an alcohol, enolate formation, or nucleophilic addition—will result in the disappearance of the C=O band at ~1715 cm⁻¹ and the appearance of new bands corresponding to the product.

Hypothetical Application: Monitoring a Reduction Reaction

Consider the reduction of this compound to the corresponding secondary alcohol, 3-Methyl-1-(p-tolylthio)pentan-2-ol, using a reducing agent like sodium borohydride (B1222165). An in situ ATR-FT-IR probe submerged in the reaction vessel could continuously record the IR spectrum.

The kinetic profile would be established by plotting the absorbance of the ketone's C=O peak over time. As the reaction progresses, this absorbance will decrease. Concurrently, the appearance of a broad O-H stretching band (around 3200-3500 cm⁻¹) and a C-O stretching band (around 1000-1200 cm⁻¹) would signal the formation of the alcohol product. By analyzing the rate of change in the reactant or product concentrations, detailed kinetic information, such as the reaction order and rate constant (k), can be determined.

This approach provides a non-invasive way to understand the reaction dynamics without the need for quenching and sampling, leading to more accurate and detailed kinetic models. emerginginvestigators.org

Interactive Table 2: Hypothetical In Situ ATR-FT-IR Data for the Reduction of this compound

This table illustrates the type of data that would be collected during in situ monitoring of a reaction.

| Time (seconds) | Absorbance of C=O Peak (at ~1715 cm⁻¹) | Concentration of Ketone (mol/L) |

| 0 | 0.850 | 0.100 |

| 30 | 0.680 | 0.080 |

| 60 | 0.544 | 0.064 |

| 90 | 0.435 | 0.051 |

| 120 | 0.348 | 0.041 |

| 180 | 0.222 | 0.026 |

| 240 | 0.142 | 0.017 |

| 300 | 0.091 | 0.011 |

Based on a comprehensive review of available scientific literature, there is insufficient published research on the specific chemical compound This compound to generate a thorough and scientifically accurate article that adheres to the detailed outline provided.

Searches for this compound and its applications in the specified areas of organic synthesis, including its role as a precursor for heterocyclic compounds and as an intermediate in stereoselective synthesis, did not yield specific research findings. The requested topics—such as its use in annulation reactions to form sulfur-containing heterocycles, its role in constructing nitrogen-containing heterocycles, its integration into fused ring systems, and its application in stereoselective synthesis with chiral auxiliaries—are not documented for this particular molecule in the accessible scientific domain.

Therefore, to maintain scientific accuracy and avoid speculation, the requested article cannot be generated.

Strategic Utilization of 3 Methyl 1 P Tolylthio Pentan 2 One As a Versatile Building Block in Complex Organic Synthesis

Intermediate in Stereoselective Synthesis of Bioactive Analogues

Applications in the Preparation of Advanced Synthetic Intermediates

A thorough review of scientific databases yields no specific examples of 3-Methyl-1-(p-tolylthio)pentan-2-one being used as a precursor for advanced synthetic intermediates. To populate this section, research would be required to demonstrate its reactivity and utility in forming key structural motifs. Hypothetically, its α-sulfenyl ketone structure suggests potential for various transformations.

Potential, yet undocumented, synthetic applications could include:

Enolate Chemistry: The carbonyl group allows for the formation of an enolate, which could then participate in alkylation, aldol (B89426), or Michael addition reactions. The bulky thioether moiety might influence the stereochemical outcome of these reactions.

Sulfoxide (B87167) Elimination: Oxidation of the sulfide (B99878) to a sulfoxide, followed by thermal elimination, could introduce an α,β-unsaturated ketone, a valuable functional group in many synthetic pathways.

Reductive Cleavage: Removal of the p-tolylthio group could generate the corresponding 3-methylpentan-2-one, suggesting its use as a protecting or directing group.

Without experimental data, any discussion of reaction yields, stereoselectivity, or the specific nature of the resulting intermediates remains speculative. A data table illustrating such applications would require documented research findings.

Development of Novel Reagents and Catalytic Systems

There is currently no evidence in the scientific literature of this compound being employed in the development of new reagents or catalytic systems.

Ligand Design for Transition-Metal Catalysis

The sulfur atom in the p-tolylthio group possesses lone pairs of electrons that could potentially coordinate to a transition metal. However, no studies have been published that explore the design and synthesis of ligands derived from this compound for use in transition-metal catalysis. Research in this area would involve modifying the structure of this compound to incorporate other coordinating atoms and then evaluating the catalytic activity of the resulting metal complexes.

Precursors for Organocatalysts and Main-Group Catalysts

Similarly, the potential for this compound to serve as a precursor for organocatalysts or main-group catalysts has not been explored in the available literature. The development of such catalysts would necessitate synthetic modifications to introduce catalytically active functionalities.

Design of Supramolecular Building Blocks

The molecular structure of this compound does not inherently suggest obvious functionalities for its use as a primary building block in supramolecular chemistry, such as hydrogen bonding motifs or rigid structural elements. No research has been published on its application in this field.

Applications in Materials Chemistry

Components in Conjugated Systems and Electronic Materials

The core structure of this compound, an α-arylthio ketone, presents several avenues for its incorporation into conjugated systems and organic electronic materials. α-Keto sulfides are recognized as important intermediates in organic synthesis. researchgate.netnih.gov The presence of the tolylthio group offers a site for modification through cross-coupling reactions, a cornerstone in the synthesis of conjugated polymers. rsc.org

For instance, the p-tolyl group could be further functionalized with polymerizable groups or moieties that enhance electronic communication. The sulfur atom itself can influence the electronic properties of a molecule, and its incorporation into a conjugated backbone can impact charge transport characteristics. While direct polymerization of this specific ketone is not reported, analogous structures are employed in the synthesis of thiophene-flanked benzothiadiazole derivatives, which are key components in high-performance conjugated polymers used in optoelectronic devices. rsc.org

The carbonyl group in this compound provides a handle for a variety of chemical transformations. It can undergo condensation reactions to form larger conjugated systems or be converted into other functional groups that can participate in polymerization reactions. The development of synthetic methods for related γ-keto sulfones highlights the reactivity of the keto-sulfide moiety, which could be adapted for the creation of novel electronic materials. rsc.org

Table 1: Potential Synthetic Transformations for Integration into Conjugated Systems

| Reaction Type | Target Functionality | Potential Application |

| Cross-Coupling Reactions | Extended π-Conjugation | Organic Light-Emitting Diodes (OLEDs) |

| Condensation Reactions | Heterocyclic Systems | Organic Photovoltaics (OPVs) |

| Functional Group Interconversion | Polymerizable Groups | Organic Field-Effect Transistors (OFETs) |

Scaffold for Self-Assembling Molecules

The unique three-dimensional structure and functional group array of this compound make it an intriguing candidate as a scaffold for the design of self-assembling molecules. Self-assembly is a process where molecules spontaneously organize into ordered structures, a principle that is fundamental in the development of novel biomaterials and nanotechnologies. nih.govnih.govrsc.org

The chirality of the molecule, with a stereocenter at the third carbon, can introduce specific directional interactions, which are crucial for achieving well-defined, complex supramolecular architectures. The combination of a polar carbonyl group, a relatively nonpolar alkyl chain, and an aromatic thioether provides a balance of hydrophilic and hydrophobic interactions, as well as opportunities for π-π stacking. These non-covalent interactions are the driving forces behind self-assembly.

While research has predominantly focused on peptide-based self-assembling scaffolds, the principles can be applied to smaller, synthetically accessible molecules like this compound. nih.govnih.govrsc.org By attaching different functional groups to the tolyl ring or the pentanone backbone, it is possible to program the self-assembly process to form specific nanostructures such as nanofibers, vesicles, or gels. These materials could find applications in areas like drug delivery, tissue engineering, and regenerative medicine.

Table 2: Key Structural Features for Self-Assembly

| Structural Feature | Role in Self-Assembly | Potential Supramolecular Structure |

| Chiral Center | Directional Control | Helical Fibers |

| Carbonyl Group | Hydrogen Bonding | Ordered Sheets |

| Arylthioether | π-π Stacking | Lamellar Structures |

| Alkyl Chain | Hydrophobic Interactions | Micelles/Vesicles |

Emerging Research Avenues and Future Prospects for 3 Methyl 1 P Tolylthio Pentan 2 One Chemistry

Exploration of Unconventional Reactivity and Novel Transformations

A thorough review of scientific databases indicates that 3-Methyl-1-(p-tolylthio)pentan-2-one has not been the subject of studies focusing on unconventional reactivity or novel transformations.

Photochemical and Electrochemical Reaction Pathways

There is no available research on the photochemical or electrochemical behavior of this compound. The response of this compound to light-induced reactions or electron-transfer processes remains unexplored.

High-Pressure and Flow Chemistry Applications

Scientific literature lacks any data on the application of high-pressure conditions or flow chemistry techniques to this compound. The potential benefits of these advanced chemical manufacturing technologies for the synthesis or transformation of this compound have not been investigated.

Enzyme-Catalyzed Biotransformations

There are no published reports on the use of enzymes to catalyze transformations of this compound. The potential for enzymatic reactions to afford chiral products or to perform selective modifications on this molecule is an unexamined area of research.

Development of Sustainable and Green Synthetic Approaches

The development of sustainable and environmentally friendly synthetic methods for this compound is another area where research is currently absent.

Solvent-Free and Water-Mediated Reactions

No studies have been found that describe the synthesis or reaction of this compound under solvent-free conditions or in aqueous media. The exploration of these green chemistry principles for this compound has not been documented.

Renewable Feedstock Utilization

There is no information available regarding the synthesis of this compound from renewable feedstocks. Research into biomass-derived starting materials for the production of this compound has not been reported in the scientific literature.

Waste Minimization and Atom Economy Considerations

In the pursuit of green and sustainable chemistry, the principles of waste minimization and atom economy are paramount. Atom economy, a concept developed by Barry Trost, evaluates the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. The ideal atom economy is 100%, signifying that all atoms from the reactants are found in the final product, with no byproducts.

For the synthesis of this compound, a comprehensive analysis of its synthetic routes is necessary to evaluate its environmental footprint. A hypothetical synthesis could involve the reaction of a pentanone derivative with a p-tolylthiol compound. The atom economy of such a reaction would depend on the specific reactants and reaction mechanism. For instance, a substitution reaction might generate stoichiometric byproducts, leading to a lower atom economy. In contrast, an addition reaction could theoretically achieve 100% atom economy if all atoms of the reactants combine to form the final product.

Future research should focus on developing synthetic pathways to this compound that maximize atom economy. This could involve the use of catalytic processes that minimize the generation of waste. Furthermore, exploring the use of renewable starting materials and environmentally benign solvents would contribute to a more sustainable production process.

Table 1: Theoretical Atom Economy Comparison for a Hypothetical Synthesis

| Synthetic Route | Reactant 1 | Reactant 2 | Desired Product | Byproduct(s) | Theoretical Atom Economy (%) |

| Substitution | 1-Halo-3-methylpentan-2-one | p-Tolylthiol | This compound | Halide Salt | < 100 |

| Addition | 3-Methyl-1-penten-2-one | p-Tolylthiol | This compound | None | 100 |

This table is illustrative and based on general reaction types. Specific atom economy percentages would require knowledge of the exact reactants and their stoichiometry.

Advanced Materials and Nanoscience Applications

The unique structural features of this compound, such as the presence of a sulfur atom and a carbonyl group, suggest its potential utility in the development of advanced materials.

Smart polymers are materials that can respond to external stimuli, such as changes in temperature, pH, or light. The thioether linkage in this compound could potentially be oxidized to a sulfoxide (B87167) or sulfone. This change in oxidation state would alter the polarity and steric hindrance of the side chain, which, if incorporated into a polymer, could trigger a macroscopic change in the material's properties. For example, a polymer containing this moiety might exhibit tunable solubility or swelling behavior in response to an oxidizing agent.

The functional groups within this compound could be exploited for the surface functionalization of nanoparticles and other materials. The ketone group could undergo various chemical reactions, such as reductive amination, to attach the molecule to surfaces that have been pre-functionalized with amine groups. The sulfur atom could also potentially be used for binding to gold surfaces, a common strategy in nanoscience. Such surface modifications could be used to alter the hydrophobicity, reactivity, or biocompatibility of a material.

Self-healing materials have the ability to repair damage autonomously. While there is no specific research on this compound in this area, one could envision its use in systems based on reversible covalent bonds. For example, the thioether bond could potentially be designed to be part of a dynamic covalent network. Under specific conditions, these bonds could break and reform, allowing the material to heal after being damaged.

In self-assembling systems, molecules spontaneously organize into ordered structures. The aromatic ring and the aliphatic chain of this compound provide both aromatic and aliphatic regions, which could drive self-assembly through a combination of π-stacking and van der Waals interactions.

Interdisciplinary Research Foci

The potential applications of this compound extend beyond materials science into interdisciplinary fields.

In chemical biology, small molecules are often used as tools to probe and understand complex systems. The ketone group in this compound is a versatile functional handle. It could be used in bioorthogonal chemistry, for example, in reactions with hydrazide- or alkoxyamine-functionalized molecules to form stable hydrazone or oxime linkages. This would allow for the specific labeling and detection of biomolecules or cellular components that have been modified to contain the corresponding reactive partner. The development of such chemical tools requires careful design to ensure high specificity and reactivity under mild conditions.

Table 2: Potential Chemical Biology Applications of this compound as a Chemical Tool

| Application | Reactive Handle | Reaction Type | Potential Utility |

| Biomolecule Labeling | Ketone | Oxime/Hydrazone Ligation | Covalent attachment to modified proteins or other biomolecules for detection or tracking. |

| Probe Development | Thioether | Oxidation | Generation of a more polar derivative for studying changes in local environments. |

This table outlines hypothetical applications and does not represent existing research.

Integration with Artificial Intelligence and Machine Learning in Chemical Discovery

| Route ID | Key Disconnection Strategy | Proposed Precursors | Predicted Feasibility Score | Potential Advantages |

|---|---|---|---|---|

| AI-R01 | S-Alkylation | p-Toluenethiol, 1-Bromo-3-methylpentan-2-one | 92% | High convergence, readily available starting materials. |

| AI-R02 | Thiol-Ene Reaction | p-Toluenethiol, 3-Methylpent-1-en-2-one | 85% | Atom economical, potentially milder conditions. |

| AI-R03 | Enolate Thiolation | 3-Methylpentan-2-one, p-Tolylsulfenyl chloride | 78% | Direct C-S bond formation, avoids pre-functionalized ketone. |

High-Throughput Experimentation and Automation in Chemical Synthesis

High-Throughput Experimentation (HTE) and automation are revolutionizing the practical execution of chemical synthesis. These technologies enable the rapid screening and optimization of reaction conditions in a parallel fashion, significantly reducing the time and resources required to develop a robust synthetic process for compounds like this compound.

The synthesis of an α-thio ketone often requires careful optimization of multiple parameters, including the choice of catalyst, base, solvent, and temperature. Using traditional methods, optimizing these variables one at a time is a laborious and material-intensive process. HTE platforms, however, utilize miniaturized reactor formats, such as 96-well plates, to run hundreds of unique experiments simultaneously. Each well can contain a different combination of reactants and conditions, allowing for a comprehensive exploration of the reaction space in a single run.

For the synthesis of this compound, an HTE approach could be used to screen a wide array of conditions for the key C-S bond-forming step. For example, different palladium or copper catalysts could be tested in parallel with various ligands, bases, and solvents to identify the combination that provides the highest yield and purity. This data-rich approach not only accelerates optimization but also provides deeper insights into the reaction mechanism.

Once optimal conditions are identified through HTE, automation can be employed to scale up the synthesis. Automated synthesis platforms can perform entire reaction sequences, including reagent dispensing, heating, cooling, mixing, and even purification, with high precision and reproducibility. sigmaaldrich.com This reduces the potential for human error and allows for the efficient production of compound libraries for further research or development. The integration of HTE for discovery and automation for execution creates a powerful workflow to accelerate the journey from a synthetic concept to the production of a target molecule like this compound.

Table 2: Illustrative High-Throughput Experimentation Array for Optimizing the Synthesis of this compound

| Well Range | Variable 1: Catalyst (mol%) | Variable 2: Base | Variable 3: Solvent | Constant Parameters |

|---|---|---|---|---|

| A1-C12 | Pd(dba)2 (1%) | NaOtBu, K2CO3, Cs2CO3 | Toluene (B28343), Dioxane, THF, DMF | Temperature: 80°C Concentration: 0.1 M Reactant Ratio: 1:1.2 |

| D1-F12 | CuI (5%) | NaOtBu, K2CO3, Cs2CO3 | Toluene, Dioxane, THF, DMF | |

| G1-I12 | NiCl2(dppp) (2%) | NaOtBu, K2CO3, Cs2CO3 | Toluene, Dioxane, THF, DMF | |

| J1-L12 | FeCl3 (10%) | NaOtBu, K2CO3, Cs2CO3 | Toluene, Dioxane, THF, DMF |

Q & A

Q. What are the common synthetic routes for 3-Methyl-1-(p-tolylthio)pentan-2-one, and how are reaction conditions optimized?

A key method involves the hydrothiolation of α,β-unsaturated ketones with arylthiols. For example, 4-(p-tolylthio)pentan-2-one can be synthesized via a one-pot reaction between p-tolyl disulfide (HSTol) and 3-penten-2-one under antimony redox catalysis. This method employs a base catalyst and requires precise control of solvent (e.g., THF), temperature, and stoichiometry to achieve yields >80% . Alternative routes may involve nucleophilic substitution of thiyl radicals or thiol-ene reactions, though these often require rigorous exclusion of oxygen.

Q. How is the structural characterization of this compound performed?

X-ray crystallography using SHELX programs (e.g., SHELXL for refinement) is the gold standard for determining bond lengths and stereochemistry. For liquid or amorphous samples, nuclear magnetic resonance (NMR) is critical:

- ¹H NMR : The p-tolylthio group exhibits aromatic protons as a doublet (δ 7.2–7.4 ppm) and a singlet for the methyl group (δ 2.3 ppm).

- ¹³C NMR : The ketone carbonyl resonates at δ 205–210 ppm, while the thioether carbon appears at δ 40–45 ppm . Mass spectrometry (EI-MS) typically shows a molecular ion peak at m/z 236 [M⁺], with fragmentation patterns confirming the thioether and branched alkyl chain .

Q. What analytical techniques are used to assess purity and stability?

- Gas Chromatography (GC) : Quantifies purity using non-polar columns (e.g., DB-5) with flame ionization detection. Retention times are calibrated against deuterated analogs (e.g., 4-Methyl-2-pentanone-d5) to resolve co-eluting impurities .

- High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns with UV detection at 254 nm are preferred for polar derivatives. Stability studies under varying pH and temperature conditions reveal degradation products via LC-MS, such as oxidation to sulfoxide derivatives .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) elucidate the reaction mechanism of this compound synthesis?

Density Functional Theory (DFT) calculations model the antimony-catalyzed hydrothiolation mechanism. Key steps include:

- Oxidative Addition : Sb(I) reacts with HSTol to form Sb(III)-thiolate intermediates.

- Ligand Exchange : The ketone coordinates to Sb(III), facilitating nucleophilic attack by the thiolate.

- Reductive Elimination : Sb(I) regenerates, releasing the product. Transition state analysis confirms a low energy barrier (~15 kcal/mol) for the rate-determining step, aligning with experimental kinetics .

Q. What strategies resolve contradictions in spectroscopic data for structurally similar thioether ketones?

Discrepancies in NMR or MS data often arise from rotational isomers or solvation effects. For example:

- Dynamic NMR : Variable-temperature ¹H NMR (e.g., −40°C to 25°C) can "freeze" rotational conformers of the thioether group, splitting peaks into distinct signals.

- Isotopic Labeling : Deuterating the methyl or phenyl groups simplifies spectra by reducing coupling complexity .

Q. How do steric and electronic effects influence the reactivity of this compound in cross-coupling reactions?